3-Thiophenemethanol
3-Thiophenemethanol
Comparision of electrochemical polymerization properties of 3-thiophenemethanol and 3-methylthiophene has been reported.
3-Thiophenemethanol belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 3-Thiophenemethanol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-thiophenemethanol is primarily located in the cytoplasm.
3-Thiophenemethanol belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 3-Thiophenemethanol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-thiophenemethanol is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
71637-34-8
VCID:
VC21194910
InChI:
InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2
SMILES:
C1=CSC=C1CO
Molecular Formula:
C5H6OS
Molecular Weight:
114.17 g/mol
3-Thiophenemethanol
CAS No.: 71637-34-8
Cat. No.: VC21194910
Molecular Formula: C5H6OS
Molecular Weight: 114.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Comparision of electrochemical polymerization properties of 3-thiophenemethanol and 3-methylthiophene has been reported. 3-Thiophenemethanol belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 3-Thiophenemethanol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-thiophenemethanol is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 71637-34-8 |
| Molecular Formula | C5H6OS |
| Molecular Weight | 114.17 g/mol |
| IUPAC Name | thiophen-3-ylmethanol |
| Standard InChI | InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2 |
| Standard InChI Key | BOWIFWCBNWWZOG-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1CO |
| Canonical SMILES | C1=CSC=C1CO |
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